molecular formula C21H15Cl3N2 B12440700 Rivaroxaban impurity 46 CAS No. 73311-47-4

Rivaroxaban impurity 46

Cat. No.: B12440700
CAS No.: 73311-47-4
M. Wt: 401.7 g/mol
InChI Key: ZMNKCJMVKJXKHC-BKHCZYBLSA-N
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Description

Rivaroxaban impurity 46 is a byproduct found in the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. This impurity is of significant interest due to its potential impact on the safety and efficacy of the pharmaceutical product. Monitoring and controlling impurities like this compound is crucial in ensuring the quality of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivaroxaban impurity 46 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of 2-(phenylamino)ethanol with concentrated hydrochloric acid, followed by the addition of sodium nitrite to form the nitrosamine impurity . The reaction is typically carried out at low temperatures to control the formation of the impurity.

Industrial Production Methods

In industrial settings, the production of this compound is carefully monitored and controlled. The process involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main product . This ensures that the levels of impurity are within acceptable limits as defined by regulatory guidelines.

Chemical Reactions Analysis

Types of Reactions

Rivaroxaban impurity 46 undergoes various chemical reactions, including:

    Oxidation: The impurity can be oxidized to form different byproducts.

    Reduction: Reduction reactions can convert the impurity into less harmful compounds.

    Substitution: The impurity can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the impurity can lead to the formation of nitroso compounds, while reduction can yield amines .

Scientific Research Applications

Rivaroxaban impurity 46 has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Rivaroxaban impurity 46 include other nitrosamine impurities found in pharmaceutical products, such as:

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)

Uniqueness

This compound is unique due to its specific formation during the synthesis of Rivaroxaban and its potential impact on the drug’s safety profile. Unlike other nitrosamine impurities, it is specifically associated with the production of Rivaroxaban and requires targeted analytical methods for its detection and quantification .

Properties

CAS No.

73311-47-4

Molecular Formula

C21H15Cl3N2

Molecular Weight

401.7 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[(4-chlorophenyl)-[(E)-(4-chlorophenyl)methylideneamino]methyl]methanimine

InChI

InChI=1S/C21H15Cl3N2/c22-18-7-1-15(2-8-18)13-25-21(17-5-11-20(24)12-6-17)26-14-16-3-9-19(23)10-4-16/h1-14,21H/b25-13+,26-14+

InChI Key

ZMNKCJMVKJXKHC-BKHCZYBLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/C(/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NC(C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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